molecular formula C11H12ClF2N3 B2685459 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1909320-27-9

5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B2685459
CAS RN: 1909320-27-9
M. Wt: 259.68
InChI Key: QYISTMYEQYIGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride, also known as DFP-10825, is a small molecule drug compound that has shown potential in various scientific research applications. This compound is a pyrazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives, which share a structural motif with the chemical of interest, have been investigated for their corrosion inhibition properties. These compounds demonstrate significant efficacy in protecting mild steel against corrosion in acidic environments. The inhibitors' effectiveness increases with concentration and involves adsorption onto the metal surface, following Langmuir adsorption isotherm models. The surface morphology and inhibitor adsorption characteristics were elucidated through various techniques, including scanning electron microscopy (SEM) and electrochemical studies, highlighting their potential in material preservation applications (Yadav et al., 2016).

Antimicrobial and Anticoccidial Activity

A study on furan derivatives, closely related in structure to pyrazole compounds, revealed significant antimicrobial and anticoccidial activities. These compounds exhibit a broad spectrum of action against various pathogens, suggesting the potential for developing new antimicrobial agents. The structural modification of these molecules impacts their biological activity, providing a valuable insight for the design of novel therapeutic agents (Georgiadis, 1976).

Synthetic Methodologies

Research into the synthesis of pyrazole derivatives, including those substituted at the 5-position, outlines efficient methodologies for constructing these heterocycles. Such work underpins the development of novel compounds with potential applications in medicinal chemistry and material science. The exploration of nucleophilic substitution reactions and the employment of various synthetic strategies facilitate the creation of a diverse array of pyrazole-based compounds with tailored properties (Sakya & Rast, 2003).

Drug Design and Development

The structural and electronic properties of pyrazole derivatives, through combined experimental and theoretical studies, provide insights into their biological relevance. Investigations into their molecular structures, adsorption characteristics, and HOMO-LUMO energy levels facilitate the rational design of compounds with desired biological activities. Such studies are crucial for the development of new drugs and therapeutic agents (Viveka et al., 2016).

properties

IUPAC Name

5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3.ClH/c1-7-4-2-3-5-9(7)16-10(11(12)13)8(14)6-15-16;/h2-6,11H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYISTMYEQYIGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)N)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.